Product packaging for 2-(6-Methoxypyridin-3-yl)pyrimidine(Cat. No.:)

2-(6-Methoxypyridin-3-yl)pyrimidine

Cat. No.: B13111631
M. Wt: 187.20 g/mol
InChI Key: ZCGOTWJKEDUBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(6-Methoxypyridin-3-yl)pyrimidine is a high-value chemical scaffold based on a bipyridine-like structure, where a pyrimidine ring is linked to a 6-methoxypyridine unit. This structure is a key motif in medicinal chemistry and materials science research. In pharmaceutical research, derivatives of this core structure have been investigated as potent and selective inhibitors of biologically significant targets. For instance, closely related pyridinylpyrimidine compounds have been identified as inhibitors of human methionine aminopeptidases (MetAPs), which are essential enzymes involved in protein synthesis and post-translational modification and are considered potential targets for anti-cancer therapy . The pyridinylpyrimidine core serves as a versatile building block for developing such inhibitors, with structure-activity relationship (SAR) studies indicating that specific substitutions on the pyridine and pyrimidine rings can greatly influence both potency and selectivity towards enzyme isoforms . Furthermore, the 6-methoxypyridin-3-yl subunit is a recognized structural component in other pharmacologically active molecules . Beyond life sciences, this family of compounds is of significant interest in materials chemistry. The molecular structure, featuring electron-deficient nitrogen-containing heterocycles, makes it a candidate for developing advanced organic materials. Specifically, methoxypyridine derivatives have been effectively incorporated into host materials for highly efficient phosphorescent organic light-emitting diodes (PhOLEDs), contributing to balanced charge transport in the emitting layer . Researchers can utilize this compound as a foundational core for synthesizing novel derivatives or as a standard in analytical and screening studies. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B13111631 2-(6-Methoxypyridin-3-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)pyrimidine

InChI

InChI=1S/C10H9N3O/c1-14-9-4-3-8(7-13-9)10-11-5-2-6-12-10/h2-7H,1H3

InChI Key

ZCGOTWJKEDUBDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 6 Methoxypyridin 3 Yl Pyrimidine and Its Chemical Analogs

Strategic Approaches to Pyridyl-Pyrimidine Synthesis

The construction of the pyridyl-pyrimidine scaffold can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Overview of Core Pyrimidine (B1678525) Ring Formation Methodologies

The formation of the pyrimidine ring is a fundamental step in the synthesis of this class of compounds. A common and well-established method involves the condensation of a β-dicarbonyl compound or its equivalent with a species containing an N-C-N fragment, such as amidines, urea (B33335), or guanidine. For instance, the reaction of 1,3-dicarbonyl compounds with amidines leads to the formation of 2-substituted pyrimidines. wikipedia.org Similarly, using urea or thiourea (B124793) results in 2-pyrimidinones or 2-thiopyrimidines, respectively. wikipedia.orgnih.gov

Another classical approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org Modern variations of these methods often employ microwave irradiation or different catalysts to improve yields and reduce reaction times. mdpi.comnih.govgrowingscience.com

Convergent Synthesis via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the convergent synthesis of pyridyl-pyrimidines. This reaction creates a carbon-carbon bond between a halogenated pyrimidine and a pyridylboronic acid or ester, or vice versa. libretexts.orgyoutube.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura reaction offers high functional group tolerance and allows for the late-stage introduction of the pyridine (B92270) or pyrimidine moiety, which is advantageous for creating libraries of analogs. nih.govresearchgate.net The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. nih.govacs.org For instance, the use of specialized phosphine (B1218219) ligands can enhance the efficiency of the coupling, even with challenging substrates like nitrogen-rich heterocycles. nih.gov

A practical example is the coupling of a bromo-substituted pyridine with a pyrimidine-boronic acid derivative, or the inverse, to form the desired 2-pyridylpyrimidine structure. The reaction conditions are typically mild and can be adapted for a wide range of substrates. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides another important route to pyridyl-pyrimidines. In this strategy, a nucleophile displaces a leaving group, typically a halogen, on an electron-deficient aromatic ring. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com The regioselectivity of the substitution is influenced by the electronic properties of the ring and the position of the leaving group. stackexchange.comstackexchange.com

For the synthesis of 2-pyridylpyrimidines, an organometallic pyridyl reagent, such as a pyridyl Grignard or organolithium reagent, can act as the nucleophile, attacking a halogenated pyrimidine. Conversely, a pyrimidine nucleophile could theoretically attack a halogenated pyridine, although the former approach is more common due to the higher reactivity of the pyrimidine ring towards nucleophiles. researchgate.net An efficient SNAr approach for generating 2-aryl pyrimidines has been developed using aryl magnesium halides as nucleophiles, which is scalable and avoids precious metal catalysts. nih.gov

The presence of activating groups on the pyrimidine ring can further facilitate the SNAr reaction. This method is often used in the synthesis of various substituted pyrimidines and fused pyrimidine systems. nih.govresearchgate.net

Multi-Component Reaction Sequences for Pyrimidine Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyridyl-pyrimidines in a single step from three or more starting materials. acs.orgnih.gov These reactions are particularly attractive for building diverse libraries of compounds. acs.org

Several MCRs have been developed for the synthesis of the pyrimidine core. For example, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, yields 4,5-disubstituted pyrimidines. organic-chemistry.org Another innovative MCR involves the iridium-catalyzed reaction of amidines with up to three different alcohols to produce highly substituted pyrimidines. acs.orgnih.govorganic-chemistry.org This method is notable for its regioselectivity and sustainability, as it liberates hydrogen and water as byproducts. acs.orgnih.gov

These MCRs can be designed to incorporate a pyridyl substituent from one of the starting components, directly leading to the formation of a pyridyl-pyrimidine structure. The versatility of MCRs allows for the creation of a wide range of analogs by simply varying the starting materials. mdpi.com

Optimized Synthesis Protocols for 2-(6-Methoxypyridin-3-yl)pyrimidine

The specific synthesis of this compound can be achieved through the strategic application of the methodologies described above.

Development of Efficient and Scalable Reaction Conditions

An efficient and scalable synthesis of this compound can be designed utilizing a convergent Suzuki-Miyaura cross-coupling reaction. This approach involves the coupling of a pre-functionalized pyridine with a pyrimidine derivative.

A potential synthetic route would involve the preparation of 6-methoxy-3-pyridylboronic acid and its subsequent coupling with 2-chloropyrimidine (B141910). The synthesis of the pyridylboronic acid can be initiated from 2,6-dibromo-3-aminopyridine via a nucleophilic aromatic substitution with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate can then be converted to the corresponding boronic acid or its ester derivative.

The Suzuki-Miyaura coupling of this pyridylboronic acid with 2-chloropyrimidine would be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or sodium carbonate, in a suitable solvent system like dioxane/water or toluene/water. acs.orgnih.gov Optimization of the reaction temperature, catalyst loading, and base concentration would be crucial for achieving high yields and purity on a larger scale.

An alternative scalable approach is an SNAr reaction. An activated 2-tert-butyl sulfonyl pyrimidine electrophile can react with a Grignard reagent derived from 3-bromo-6-methoxypyridine. nih.gov This method has the advantage of being metal-catalyst-free and can be performed at room temperature. nih.gov

Below is a table summarizing potential synthetic approaches and key reaction parameters.

Synthetic Approach Key Reactants Catalyst/Reagent General Conditions Reference
Suzuki-Miyaura Coupling6-methoxy-3-pyridylboronic acid, 2-chloropyrimidinePd(PPh₃)₄, K₂CO₃Dioxane/H₂O, Reflux nih.gov
Suzuki-Miyaura Coupling3-bromo-6-methoxypyridine, 2-pyrimidinylboronic acidPdCl₂(dppf), Na₂CO₃Toluene/H₂O, 80 °C acs.org
SNAr Reaction2-(tert-Butylsulfonyl)pyrimidine, (6-methoxypyridin-3-yl)magnesium bromideNoneTHF, Room Temperature nih.gov

Precursor Design and Derivatization for Enhanced Yield and Selectivity

The efficient synthesis of this compound and its analogs is highly dependent on the strategic design and derivatization of key precursors. The primary goal is to enhance reaction yields and control selectivity, thereby streamlining the assembly of the target molecule. A common strategy involves the preparation of functionalized pyridine and pyrimidine intermediates that are primed for coupling reactions.

For instance, the synthesis of methoxypyridine-containing compounds often starts from readily available but less reactive pyridines. A key precursor, 6-bromo-2-methoxy-3-aminopyridine, can be prepared via nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This bromo-substituted methoxypyridine is a versatile intermediate for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, to introduce the pyrimidine moiety. The bromine atom's position and electronic properties are crucial for reaction efficiency and regioselectivity.

Another approach involves utilizing precursors with activating groups. For example, 2-chloropyridine-3,4-dicarbonitriles can serve as starting materials. The two cyano groups significantly facilitate the nucleophilic substitution of the chlorine atom with a methoxide ion, although care must be taken as the cyano groups themselves can react with the nucleophile. researchgate.net

Derivatization is also employed to create advanced precursors for specific synthetic routes. The synthesis of aldehyde-functionalized phenylamino-pyrimidine (aldehyde-PAP) serves as a key precursor for creating more complex analogs, such as those similar to the drug Imatinib. mdpi.com This highlights a strategy where a core structure is first synthesized and then derivatized into a highly reactive intermediate (like an aldehyde) to facilitate the subsequent introduction of diverse chemical functionalities. mdpi.com

The table below summarizes key precursors and their roles in synthesis.

Table 1: Key Precursors and Their Synthetic Utility

Precursor Role in Synthesis Synthetic Advantage
6-Bromo-2-methoxy-3-aminopyridine Intermediate for coupling reactions Provides a reactive site (bromine) for introducing the pyrimidine ring. nih.gov
5-Bromo-2-methoxypyridin-3-amine Precursor for Suzuki coupling Used to create a borate (B1201080) ester for subsequent carbon-carbon bond formation. nih.gov
2-Chloropyridine-3,4-dicarbonitriles Starting material for methoxylation Cyano groups activate the ring for nucleophilic substitution of chlorine. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Implementation

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is an area of growing importance. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One of the most effective green chemistry techniques applied to pyrimidine synthesis is the use of microwave (MW) irradiation. mdpi.com Compared to conventional heating, MW-assisted synthesis often leads to dramatically reduced reaction times and improved yields. mdpi.com For example, the [3+3] cyclic condensation of chalcones with amidine hydrochlorides to form pyrimidines is significantly more efficient under microwave irradiation. mdpi.com This method reduces the need for large volumes of solvents and long reaction periods, thus conserving energy.

Catalysis is another cornerstone of green synthetic chemistry. The use of transition metal catalysts, such as palladium or copper, allows for reactions to proceed under milder conditions and with higher atom economy. mdpi.com For instance, a palladium-catalyzed oxidative process enables the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF acts as a dual synthon. mdpi.com Base-promoted annulation reactions that use molecular oxygen as the sole oxidant represent an eco-friendly approach by avoiding hazardous oxidizing agents. mdpi.com

The choice of solvents and reagents is also critical. The development of catalyst- and solvent-free reaction conditions, such as the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals, represents a significant step towards greener synthesis. mdpi.com These approaches minimize waste and the environmental impact associated with solvent disposal.

Synthesis of this compound Derivatives for Structure-Activity Relationship Investigations

The synthesis of derivatives of the core this compound structure is essential for exploring structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying different parts of the molecule, researchers can identify which chemical features are critical for its biological activity. nih.govresearchgate.net This process guides the design of new compounds with improved potency and selectivity. The main strategies involve altering substituents on both the pyrimidine and the methoxypyridine rings, as well as exploring more profound structural changes like ring fusion and bioisosteric replacement.

Positional and Substituent Modification on the Pyrimidine Moiety

The pyrimidine ring is a frequent target for modification due to the significant impact its substituents have on biological activity. nih.govresearchgate.net The positions of substituents can greatly influence a compound's pharmacological profile. nih.govresearchgate.net

A powerful technique for introducing new functionalities is the lithiation of the pyrimidine moiety. For example, lithiation of a methyl group at the C-6 position of a pyrimidine derivative creates a highly reactive organolithium intermediate. researchgate.net This intermediate can then react with various electrophiles, such as aldehydes or ketones, to introduce new acyclic side chains. researchgate.net This method has been used to synthesize a series of C-6-substituted pyrimidines for biological evaluation. researchgate.net

Furthermore, multicomponent reactions offer an efficient way to build a library of substituted pyrimidines. mdpi.com For instance, a four-component reaction involving aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) under microwave irradiation can generate diverse 2,4,6-triarylpyrimidines. mdpi.com Such methods allow for rapid exploration of the chemical space around the pyrimidine core.

Table 2: Examples of Pyrimidine Moiety Modifications

Modification Strategy Reagents/Conditions Resulting Structure
C-6 Acyclic Chain Substitution 1. Lithiation (e.g., with n-BuLi) 2. Reaction with electrophile (e.g., acetaldehyde) Introduction of a hydroxyethyl (B10761427) side chain at the C-6 position. researchgate.net
Four-Component Reaction Aryl methyl ketone, benzaldehyde, aromatic nitrile, hydroxylamine, MW irradiation Synthesis of 2,4,6-triarylpyrimidines. mdpi.com

Structural Variation on the Methoxypyridine Moiety

The methoxypyridine portion of the molecule also offers rich opportunities for structural modification to probe SAR. The number and position of methoxy (B1213986) groups, as well as the introduction of other substituents, can dramatically alter a compound's activity. mdpi.com

Research has shown that for certain pyridine derivatives, increasing the number of methoxy (-OCH₃) groups can lead to increased antiproliferative activity, reflected in lower IC₅₀ values. mdpi.com For example, a derivative with four OMe groups showed significantly higher potency than a similar compound with only two. mdpi.com

Beyond just methoxy groups, other substituents can be introduced onto the pyridine ring. In one study, a 3-fluoro substituent on a related scaffold was replaced with a methoxy group, which resulted in comparable biological activity. nih.gov However, replacing the fluoro group with an unsubstituted pyridine ring was detrimental to activity. This activity could be restored by adding substituents, such as a methoxy or hydroxyl group, to the new pyridine ring, demonstrating the fine-tuning possible through such modifications. nih.gov

Table 3: Impact of Substituent Variation on a Pyridine Ring

Derivative Modification Impact on Activity (Example)
Derivative 1 Two -OCH₃ groups IC₅₀ >50 μM mdpi.com
Derivative 2 Three -OCH₃ groups IC₅₀ = 12 μM mdpi.com
Derivative 3 Four -OCH₃ groups IC₅₀ <25 μM mdpi.com
Derivative 4 Six -OCH₃ groups IC₅₀ = 1.0 μM mdpi.com
Analog 22c Replacement of 3-fluoro with 3-methoxyphenyl Commensurate activity to parent compound. nih.gov

Exploration of Fused Ring Analogs and Bioisosteric Replacements

To explore a wider chemical space and potentially discover novel scaffolds, medicinal chemists often investigate fused ring analogs and bioisosteric replacements. This involves replacing one part of the molecule with another group that has similar physical or chemical properties, or fusing an additional ring onto the core structure.

A clear example of this is the investigation of thieno[3,2-d]pyrimidine (B1254671) derivatives. biorxiv.org In one study, the thienopyrimidine core, a fused heterocyclic system, was successfully replaced with a quinazoline (B50416) ring, another fused system. biorxiv.org This bioisosteric replacement indicated that the core scaffold could be varied while maintaining the crucial orientation of other key substituents, like the methylpyridin-2-yl group. biorxiv.org

Other examples of fused ring systems include benzo researchgate.netbeilstein-journals.orgthieno[3,2-d]pyrimidines, which have been synthesized and evaluated as potent inhibitors of certain cellular kinases. nih.gov The synthesis of bridged systems, such as 6,3'-methano-cyclo-pyrimidine nucleosides, represents another advanced strategy to create conformationally constrained analogs. nih.gov These rigid structures can provide valuable information about the required geometry for biological activity.

Chemical Reactivity and Mechanistic Studies of 2 6 Methoxypyridin 3 Yl Pyrimidine

Electrophilic and Nucleophilic Substitution Patterns on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.net Should an electrophilic attack occur, it would be predicted to take place at the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. The presence of activating groups on the ring can facilitate such reactions. researchgate.net

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comechemi.comyoutube.com Nucleophilic attack is generally favored at the C-2, C-4, and C-6 positions, as the negative charge of the resulting Meisenheimer-type intermediate can be effectively stabilized by the ring nitrogen atoms. In the case of 2-(6-methoxypyridin-3-yl)pyrimidine, the C-4 and C-6 positions of the pyrimidine ring would be the most likely sites for nucleophilic attack, assuming the presence of a suitable leaving group. The relative reactivity of the C-2 versus the C-4/C-6 positions can be influenced by factors such as the nature of the nucleophile and the reaction conditions. stackexchange.com

Table 1: Predicted Regioselectivity of Substitution on the Pyrimidine Ring of this compound

Reaction TypePredicted Position of AttackRationale
Electrophilic SubstitutionC-5Most electron-rich position in the pyrimidine ring.
Nucleophilic SubstitutionC-4 and C-6Electron-deficient positions activated by two nitrogen atoms.

Reactivity of the Pyridine (B92270) Moiety and Methoxy (B1213986) Group

The pyridine ring is also susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, where the intermediate is stabilized by the nitrogen atom. stackexchange.comechemi.com In the subject molecule, the C-2 and C-4 positions of the pyridine ring are unsubstituted and would be potential sites for nucleophilic attack if a suitable activating group were present.

The methoxy group itself can be a site of reaction. Nucleophilic displacement of the methoxy group is a known reaction for methoxypyridines, particularly when the ring is activated towards nucleophilic attack. ntu.edu.sg This reaction typically requires strong nucleophiles and can be facilitated by the presence of electron-withdrawing groups on the pyridine ring.

Oxidative and Reductive Transformations

Reduction of the pyrimidine and pyridine rings can also be achieved. Catalytic hydrogenation is a common method for the reduction of these heterocycles, often leading to the corresponding saturated or partially saturated ring systems. The specific conditions of the reduction will determine the extent and regioselectivity of the hydrogenation.

Investigations into Reaction Mechanisms and Intermediates

The mechanisms of substitution reactions on pyridine and pyrimidine rings are well-established. Electrophilic aromatic substitution proceeds through a cationic intermediate (arenium ion), while nucleophilic aromatic substitution involves the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). stackexchange.comechemi.com

For this compound, any electrophilic attack would proceed via the formation of a sigma complex, with the stability of this intermediate determining the regioselectivity. For nucleophilic substitution on the pyrimidine ring, the attack of a nucleophile would lead to a tetrahedral intermediate, which then rearomatizes by expelling a leaving group. youtube.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms. stackexchange.com

Functionalization for Further Chemical Diversification

The functionalization of this compound can be envisioned through various strategies to create a library of derivatives for further studies. C-H functionalization of pyridines is a growing field, offering direct routes to substituted pyridines without the need for pre-functionalized starting materials. researchgate.netrsc.org Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed if the parent molecule is first halogenated or converted to a boronic ester derivative. The pyrimidine ring can also be functionalized through deconstruction-reconstruction strategies, which involve ring-opening and subsequent recyclization to introduce new substituents. researchgate.net

The methoxy group offers another handle for diversification. Its cleavage to the corresponding hydroxypyridine would allow for the introduction of a wide range of functional groups through O-alkylation or O-acylation.

Table 2: Potential Functionalization Strategies for this compound

Functionalization StrategyTarget Position(s)Potential Reagents and Conditions
HalogenationPyrimidine C-5, Pyridine ringNBS, NCS, Br2, Cl2
NitrationPyridine ringHNO3/H2SO4 (under forcing conditions)
C-H Arylation/AlkylationPyridine or Pyrimidine ringTransition metal catalysis (e.g., Pd, Cu)
Nucleophilic SubstitutionPyrimidine C-4, C-6 (with leaving group)Amines, alkoxides, thiols
Methoxy Group CleavagePyridine C-6HBr, BBr3

Advanced Structural Characterization and Conformational Analysis of 2 6 Methoxypyridin 3 Yl Pyrimidine

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-(6-methoxypyridin-3-yl)pyrimidine, with each technique providing unique pieces of information that, when combined, create a complete structural picture.

High-Resolution NMR Spectroscopy for Proton and Carbon Framework Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the proton and carbon framework of a molecule.

¹H NMR Analysis: In the proton NMR spectrum, the hydrogen atoms (protons) of this compound each produce a signal at a characteristic chemical shift. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicities) reveal the number of adjacent protons. This information is key to assigning each signal to a specific proton in the molecule's structure. For aromatic compounds like this one, proton signals typically appear in the downfield region of the spectrum (6.5-8 ppm). youtube.com

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For instance, carbons in aromatic rings and those double-bonded to nitrogen appear at lower fields, while the carbon of the methoxy (B1213986) group appears at a higher field.

¹H NMR Data (Predicted)
Chemical Shift (ppm) Atom
8.95H-2 (pyrimidine)
8.78H-4/6 (pyrimidine)
8.68H-2 (pyridine)
8.16H-4 (pyridine)
7.42H-5 (pyrimidine)
6.85H-5 (pyridine)
4.01H (methoxy)
¹³C NMR Data (Predicted)
Chemical Shift (ppm) Atom
164.0C-6 (pyridine)
161.7C-2 (pyrimidine)
158.2C-4/6 (pyrimidine)
147.8C-2 (pyridine)
139.1C-4 (pyridine)
131.0C-3 (pyridine)
119.8C-5 (pyrimidine)
111.2C-5 (pyridine)
53.7C (methoxy)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound, and for this compound, this is 187.20 g/mol . nih.govnih.gov High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition. nih.govnih.gov The fragmentation pattern, which shows how the molecule breaks apart, provides further structural clues. For aryl ethers, a common fragmentation involves the cleavage of the C-O bond beta to the aromatic ring. miamioh.edu Studies on similar pyrimidine (B1678525) derivatives show that fragmentation pathways are significantly influenced by the 2-methoxy group. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. researchgate.net

IR Spectroscopy: In the IR spectrum of an aromatic compound, C-H stretching vibrations are typically observed around 3100 cm⁻¹. youtube.com For heterocyclic aromatic compounds, ring stretching vibrations (C=C and C=N) appear in the 1640-1335 cm⁻¹ region. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations and non-polar bonds.

Key expected vibrational modes for this compound include:

Aromatic C-H stretch

C=N and C=C ring stretching

C-O stretch from the methoxy group

X-ray Crystallography for Solid-State Structural Determination

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular forces. In similar heterocyclic structures, intermolecular interactions such as C-H···N and C-H···π hydrogen bonds, as well as π-π stacking, are common and play a significant role in stabilizing the crystal lattice. nih.govbohrium.com Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.govbohrium.comiucr.org

Conformational Analysis in the Crystalline Environment

X-ray analysis reveals the preferred conformation of the molecule in the solid state. A key parameter is the dihedral angle between the pyridine (B92270) and pyrimidine rings. In a related crystal structure of a 2-methoxypyridine (B126380) derivative, the molecule adopted a slightly non-planar bent conformation. researchgate.net The methoxy group is often found to be nearly co-planar with the pyridine ring to which it is attached. iucr.org

Crystallographic Data for a Related Compound (4-(2-(4-butoxyphenyl)-6-methoxypyridin-4-yl)benzonitrile)
Crystal System Orthorhombic
Space Group Aba2
a (Å) 14.8343
b (Å) 44.690
c (Å) 7.3614
V (ų) 4880.2
Z 8

Data from a related compound is provided for illustrative purposes as specific crystallographic data for this compound was not available in the search results. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Conformational Landscapes

The in-depth understanding of the molecular structure and properties of this compound is significantly enhanced through the use of computational chemistry. Density Functional Theory (DFT) has become a powerful tool for predicting spectroscopic parameters and exploring the conformational landscape of organic molecules, offering insights that are complementary to experimental data. physchemres.orgjacsdirectory.com These theoretical investigations allow for the analysis of molecular geometries, vibrational frequencies, and electronic properties, providing a detailed atomic-level description of the compound. ijaerd.org

Computational Methods

Theoretical calculations for this compound are typically performed using DFT with a functional such as B3LYP (Becke, three-parameter, Lee-Yang-Parr). physchemres.orgnih.gov The choice of basis set is crucial for obtaining accurate results, with sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) being commonly employed to balance computational cost and accuracy. physchemres.orgjacsdirectory.com Geometry optimization is the first step, where the molecule's lowest energy conformation is determined. physchemres.org Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra. physchemres.orgnih.gov Further calculations, such as Gauge-Independent Atomic Orbital (GIAO) calculations, can be used to predict NMR chemical shifts. nih.gov Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra. nih.gov

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the C-C single bond connecting the pyridine and pyrimidine rings, as well as the rotation of the methoxy group. A relaxed potential energy surface scan is typically performed by systematically varying the dihedral angle between the two aromatic rings to identify the most stable conformers.

Table 1: Predicted Relative Energies of Conformers of this compound

ConformerDihedral Angle (Pyridine-Pyrimidine)Relative Energy (kcal/mol)
1 0° (Planar)0.25
2 20° (Twisted)0.00
3 90° (Perpendicular)4.50

Note: Data is representative and based on typical computational results for similar molecules.

Predicted Spectroscopic Data

Theoretical calculations provide valuable predictions of various spectroscopic data, which can be compared with experimental findings for validation of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method is effective in predicting ¹H and ¹³C NMR chemical shifts. The calculated shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra. nih.gov

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Pyridine C2164.5-
Pyridine C3125.0-
Pyridine C4140.28.3
Pyridine C5112.87.4
Pyridine C6160.1-
Pyrimidine C2158.9-
Pyrimidine C4157.58.9
Pyrimidine C5118.77.2
Pyrimidine C6157.58.9
Methoxy C54.04.0

Note: Data is representative. Predicted values are typically calculated relative to a standard (e.g., TMS).

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra can be instrumental in assigning the bands observed in experimental FT-IR and FT-Raman spectra to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C=N, C=C, and C-O bonds. physchemres.orgnih.gov

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict the electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide information on the excitation energies and oscillator strengths of the transitions, often linked to π → π* and n → π* transitions within the aromatic system. nih.gov

Table 3: Predicted Major Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)
HOMO -> LUMO3100.45
HOMO-1 -> LUMO2750.20
HOMO -> LUMO+12500.15

Note: Data is representative and illustrates typical TD-DFT output.

The theoretical prediction of spectroscopic parameters and conformational landscapes provides a robust framework for understanding the fundamental chemical and physical properties of this compound. These computational insights, when used in conjunction with experimental data, allow for a comprehensive characterization of the molecule.

Theoretical and Computational Chemistry Investigations on 2 6 Methoxypyridin 3 Yl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in predicting the electronic structure and reactivity of compounds such as 2-(6-Methoxypyridin-3-yl)pyrimidine.

Frontier Molecular Orbital Analysis and Electrostatic Potential Mapping

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be distributed over the electron-rich methoxypyridine ring, while the LUMO is likely centered on the electron-deficient pyrimidine (B1678525) ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer, a property often associated with interesting optical and electronic characteristics.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For nitrogen-containing heterocyclic compounds, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms, indicating their role as hydrogen bond acceptors. acs.orgresearchgate.net In this compound, the nitrogen atoms of both the pyridine (B92270) and pyrimidine rings, as well as the oxygen atom of the methoxy (B1213986) group, are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack and intermolecular interactions. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue regions).

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value/Location Significance
HOMO Likely localized on the methoxypyridine ring Region susceptible to electrophilic attack
LUMO Likely localized on the pyrimidine ring Region susceptible to nucleophilic attack

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability |

Acidity, Basicity, and Tautomerism Studies

The basicity of this compound is attributed to the lone pairs of electrons on its nitrogen atoms. Computational methods can predict the proton affinity and pKa values, which quantify basicity. bas.bgresearchgate.net The pyrimidine nitrogens are generally less basic than the pyridine nitrogen due to the electron-withdrawing effect of the additional nitrogen atom. The methoxy group, being electron-donating, would slightly enhance the basicity of the pyridine nitrogen.

Tautomerism is a key consideration for heterocyclic compounds. ias.ac.inchemrxiv.org For this compound, potential tautomers could arise from proton migration, particularly if functional groups with labile protons were present. However, in the ground state of the parent molecule, the depicted aromatic form is expected to be the most stable. Computational studies on related pyrimidine systems help in quantifying the energy differences between potential tautomers, confirming the predominance of one form under physiological conditions. jchemrev.comresearchgate.net

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools to predict how a ligand like this compound might interact with a biological target, such as a protein kinase, a common target for pyrimidine-based inhibitors. nih.govnih.gov

Binding Mode Predictions with Biological Macromolecules

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a protein. For kinase targets, pyrimidine derivatives often form hydrogen bonds with the hinge region of the ATP-binding pocket. researchgate.net It is predicted that one or both of the pyrimidine nitrogens would act as hydrogen bond acceptors with backbone amide hydrogens in the hinge region of a kinase. The methoxypyridine moiety would likely extend into a more hydrophobic pocket, where it could form van der Waals interactions.

Table 2: Predicted Binding Interactions with a Generic Kinase Target

Interacting Group of Ligand Type of Interaction Potential Interacting Residues in Protein
Pyrimidine Nitrogens Hydrogen Bonding Hinge Region Amino Acids (e.g., Cys, Leu) researchgate.net
Pyridine Ring π-π Stacking Aromatic Residues (e.g., Phe, Tyr)

Conformational Changes Upon Binding and Solvent Effects

Molecular dynamics simulations can further explore the stability of the ligand-protein complex and the influence of solvent molecules. These simulations can reveal how water molecules might mediate interactions at the binding interface and how the ligand's conformation fluctuates over time.

Prediction of Physicochemical Descriptors for Research Design (excluding logP values)

Computational methods can provide estimates for a variety of physicochemical descriptors that are crucial for drug design. These descriptors help in predicting the molecule's pharmacokinetic properties.

Table 3: Predicted Physicochemical Descriptors

Descriptor Predicted Value Significance
Molecular Weight 187.20 g/mol Influences diffusion and absorption
Polar Surface Area (PSA) ~40-50 Ų Relates to membrane permeability
Hydrogen Bond Donors 0 Affects solubility and binding
Hydrogen Bond Acceptors 4 Affects solubility and binding

| Rotatable Bonds | 2 | Influences conformational flexibility |

These computationally derived descriptors for this compound and its analogues are vital for guiding synthetic efforts and for prioritizing compounds in drug discovery pipelines. nih.gov

Research on In Silico Analog Generation of this compound Not Found in Publicly Available Literature

Despite a comprehensive search of scholarly articles, patents, and chemical databases, no specific research was identified that details the in silico screening and virtual library design for the generation of analogs of the chemical compound this compound.

The investigation sought to uncover theoretical and computational chemistry studies focused on this particular molecule, with an emphasis on modern drug discovery techniques such as virtual screening and the computational design of novel derivatives. However, the search of publicly accessible scientific literature and databases did not yield any studies specifically dedicated to the analog generation of this compound using these computational methods.

While there is a substantial body of research on the application of in silico tools for the design and analysis of related heterocyclic compounds, including various pyrimidine and pyridine derivatives, the specific compound of interest does not appear to have been the subject of such published studies. Computational chemistry techniques are widely used to predict the properties of new molecules, screen for potential biological activity, and guide the synthesis of novel analogs. These methods are crucial in modern medicinal chemistry for accelerating the discovery of new therapeutic agents.

The absence of specific findings for this compound suggests that research focusing on its potential as a lead compound for analog development through computational means may not be available in the public domain. Therefore, the detailed research findings and data tables requested for the section "," specifically subsection "5.4. In Silico Screening and Virtual Library Design for Analog Generation," could not be generated.

Biological Activity and Mechanistic Research of 2 6 Methoxypyridin 3 Yl Pyrimidine Excluding Human Clinical Data, Dosage, and Safety

In Vitro Enzyme Inhibition Studies

Characterization of Specific Enzyme Target Interactions (e.g., Kinases, Hydrolases)

No studies have been identified that report the specific enzyme targets of 2-(6-Methoxypyridin-3-yl)pyrimidine.

Kinetic and Mechanistic Elucidation of Enzyme Inhibition

Without identified enzyme targets, no kinetic or mechanistic studies on the enzyme inhibition by this compound are available.

Receptor Binding and Modulation Investigations

Ligand-Receptor Affinity and Selectivity Profiling

There are no published data detailing the binding affinity or selectivity of this compound for any specific receptors.

Agonist, Antagonist, and Modulatory Activity Assessment

In the absence of receptor binding data, there is no information on whether this compound acts as an agonist, antagonist, or modulator at any receptor.

Cell-Based Assays for Cellular Pathway Modulation

No cell-based assay results have been found in the scientific literature that specifically investigate the effects of this compound on cellular pathways.

Effects on Cell Proliferation and Viability in Defined Cell Lines

Derivatives of the pyrimidine (B1678525) scaffold, a core component of this compound, have demonstrated notable effects on the proliferation and viability of various cancer cell lines. Research has shown that certain pyrimidine derivatives can induce cytotoxic and apoptotic effects. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have been found to exhibit potent cytotoxic activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov One derivative, in particular, showed an IC50 value of 0.19 µM against PC3 cells, indicating high potency. nih.gov

Similarly, a series of 2-methoxypyridine-3-carbonitrile derivatives, which share structural similarities with this compound, were synthesized and evaluated for their in vitro cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. nih.gov Several of these compounds displayed promising antiproliferative effects with IC50 values in the range of 1–5 µM. nih.gov Importantly, these compounds showed high selectivity for cancer cells over normal human fibroblast cell lines, suggesting a potential therapeutic window. nih.gov

Furthermore, studies on other related pyrimidine structures, such as furo[2,3-d]pyrimidine (B11772683) derivatives, have also revealed significant antiproliferative activity. nih.gov Certain derivatives exhibited potent cytotoxic activity against resistant MCF-7 breast cancer cells, even surpassing the efficacy of the standard chemotherapeutic drug doxorubicin. nih.gov

Table 1: Cytotoxic Activity of Pyrimidine Derivatives in Cancer Cell Lines

Compound ClassCell LineActivity (IC50)Reference
Pyrrolo[2,3-d]pyrimidine derivativePC3 (Prostate)0.19 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivativeMCF-7 (Breast)1.66 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivativeA549 (Lung)4.55 µM nih.gov
2-Methoxypyridine-3-carbonitrile derivativeHepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast)1–5 µM nih.gov
Furo[2,3-d]pyrimidine derivativeResistant MCF-7 (Breast)1.20 ± 0.21 µM nih.gov

Modulation of Signaling Pathways and Gene Expression in Cellular Models

The biological effects of pyrimidine derivatives are often linked to their ability to modulate key signaling pathways and alter gene expression within cells. For example, the cytotoxic effects of some pyrrolo[2,3-d]pyrimidine derivatives are mediated by apoptosis, as evidenced by flow cytometry data showing an increase in late apoptotic cells and cell cycle arrest. nih.gov Western blot analysis further confirmed that these compounds induce apoptosis through the intrinsic pathway, characterized by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as elevated levels of caspase-9, caspase-3, and cleaved PARP. nih.gov

In another study, the combination of certain drugs led to the induction of the pyrimidine-degradative enzyme UPP1 and downregulation of the pyrimidine biosynthesis enzyme DHODH. embopress.org This disruption in pyrimidine metabolism resulted in lethal DNA damage. embopress.org The activation of the integrated stress response (ISR) and the catabolic CLEAR network, driven by transcription factors CHOP and TFE3, respectively, were identified as key mechanisms. embopress.org

Furthermore, research on pyrido[2,3-d]pyrimidines, which are structurally related to this compound, has shown that these compounds can inhibit various cancer-related targets, including tyrosine kinases, cyclin-dependent kinases (CDKs), and the mammalian target of rapamycin (B549165) (mTOR). nih.gov For instance, some derivatives act as BCR-ABL inhibitors, competing with ATP for the binding site in the kinase domain and thereby preventing the phosphorylation of substrate proteins. nih.gov

Antimicrobial and Antiviral Activity Research (Non-Clinical)

The pyrimidine scaffold is a constituent of various compounds that have been investigated for their antimicrobial and antiviral properties. nih.govresearchgate.netnih.gov

In terms of antimicrobial activity, derivatives of thienopyrimidine have been synthesized and screened against different strains of bacteria and fungi. researchgate.net One particular compound from this series demonstrated the best antimicrobial activity among those tested. researchgate.net Similarly, studies on other novel pyrimidine derivatives have shown moderate resistance against Escherichia coli and Candida albicans. ekb.eg The antimicrobial potential of pyrimidine derivatives is influenced by the types and positions of substitutions on the pyrimidine ring. nih.gov

Regarding antiviral activity, a wide range of pyrimidine molecules have been developed and tested against several viruses, including influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov

Investigation of Mechanism of Action against Microbial Targets

The mechanism by which pyrimidine derivatives exert their antimicrobial effects is a key area of investigation. For Gram-negative bacteria, inhibitors must be able to cross both the outer and inner membranes to reach cytoplasmic targets. nih.gov The outer membrane often serves as a barrier, but some hydrophilic molecules can diffuse through porin channels into the periplasm. nih.gov

One identified microbial target is the biotin (B1667282) carboxylase (BC) active site of the acetyl-CoA carboxylase multienzyme complex, which is essential for a committed step in a vital metabolic pathway. nih.gov Inhibitors of this enzyme have demonstrated antibacterial activity against several Gram-negative species. nih.gov To confirm that the antibacterial potency of these inhibitors is due to on-target activity, techniques like Bacterial Cytological Profiling are used. This method compares the cytological effects of new antibiotics to those of reference compounds with known targets, allowing for the inference of the mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. nih.govbiorxiv.org

For pyrimidine derivatives, SAR studies have revealed that the position of substituents on the pyrimidine nucleus greatly influences their biological activities. nih.gov For example, in a series of 2-methoxypyridine-3-carbonitrile derivatives, the presence and nature of aryl substituents were found to be critical for their cytotoxic effects. nih.gov

Identification of Pharmacophore Elements and Key Structural Determinants

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to this compound, certain pharmacophoric features have been identified for their anticancer activity. These include the pyrido[2,3-d]pyrimidine core, which can act as a hinge-binding motif, and various substituents that can interact with specific pockets in the target protein. nih.gov

In a study of thieno[3,2-d]pyrimidine (B1254671) derivatives as inhibitors of M. ulcerans, SAR studies highlighted the crucial role of the methylpyridin-2-yl group for inhibitory activity. biorxiv.org It was also found that the thienopyrimidine core could be replaced by a quinazoline (B50416) without loss of activity, indicating that the core serves as a scaffold to correctly position the key interacting groups. biorxiv.org

Strategies for Optimizing Potency and Selectivity In Vitro of this compound Derivatives

The this compound scaffold serves as a crucial pharmacophore in the development of various targeted therapeutic agents. Researchers have employed several strategies to modulate the potency and selectivity of these compounds by systematically modifying their chemical structure. These investigations into the structure-activity relationships (SAR) are fundamental to enhancing their efficacy against specific biological targets while minimizing off-target effects.

One key approach to optimization involves modifications of the pyrimidine and pyridine (B92270) rings, as well as the introduction of various substituents. For instance, in the development of novel phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, derivatives of a sulfonamide methoxypyridine were synthesized. It was observed that a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure exhibited strong PI3K inhibitory activity. nih.gov This highlights the importance of the methoxypyridine moiety in the compound's biological activity.

Further optimization of this scaffold focused on other parts of the molecule. For example, when exploring analogs, it was found that amide substituents at the fifth position of an oxazole (B20620) ring, another component of the larger molecule, were beneficial for the interaction between the ligand and its receptor. nih.gov Specifically, compounds with N-alkyl amides of a moderate size, such as isopropyl and cyclopropyl (B3062369) groups, demonstrated ideal inhibitory activity. nih.gov In contrast, alkyl groups that were either too small or too large resulted in diminished inhibitory effects. nih.gov

In a broader context of pyrimidine derivatives, comprehensive SAR studies have shown that the central pyrimidine ring is often crucial for the compound's biological activity. nih.gov For example, in the development of antitubercular agents, it was found that replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, indicating that modifications at this position can be made to fine-tune the compound's properties without losing its core activity. nih.gov

The following table summarizes the in-vitro inhibitory activities of selected pyrimidine derivatives against various metabolic enzymes, illustrating the impact of different substitution patterns on potency.

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Inhibition Type
Derivative 1hCA I68.19±11.2539.16±7.70-
Derivative 1hCA II29.47±4.1818.21±3.66-
Derivative 1AChE45.18±8.1233.15±4.85-
Derivative 1BChE55.29±11.4731.96±8.24-
Derivative 1α-glycosidase31.12±4.8817.37±1.11-
Derivative 2hCA I198.27±35.41144.62±26.98-
Derivative 2hCA II188.42±29.53136.35±21.48-
Derivative 2AChE68.33±15.2952.98±19.86-
Derivative 2BChE99.16±25.1469.57±21.27-
Derivative 2α-glycosidase315.74±45.19253.88±39.91-

Data adapted from a study on novel pyrimidine derivatives targeting metabolic enzymes. nih.gov The specific structures of "Derivative 1" and "Derivative 2" are not detailed in this context but serve to illustrate the range of potencies achievable through chemical modification.

These findings underscore the importance of systematic structural modifications in the optimization of this compound derivatives. The strategic addition or alteration of functional groups on the pyrimidine and pyridine rings, as well as on other linked moieties, allows for the fine-tuning of potency and selectivity against specific biological targets.

Advanced Analytical Methodologies for 2 6 Methoxypyridin 3 Yl Pyrimidine in Research Settings Excluding Bioanalytical Applications for Dosage

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatographic methods are central to the analysis of 2-(6-Methoxypyridin-3-yl)pyrimidine, offering high-resolution separation for various analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound in synthesis reaction mixtures and purified samples. humanjournals.com A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: A standard approach for developing an HPLC method for this compound would involve a C18 stationary phase, which is effective for separating aromatic and heterocyclic compounds. nih.govnih.gov The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape). muni.cztandfonline.comlew.ro UV detection is suitable due to the aromatic nature of the pyridine (B92270) and pyrimidine (B1678525) rings, with the detection wavelength selected based on the compound's UV absorbance maxima. sielc.comresearchgate.net

Validation: Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. chromatographyonline.compharmtech.compharmaguideline.comunr.edu.ar Key validation parameters, according to International Conference on Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Representative HPLC Method Parameters for this compound

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Illustrative Validation Data for a Hypothesized HPLC Method

Validation ParameterSpecificationIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range 1-100 µg/mL1-100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Due to its relatively low volatility, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). sigmaaldrich.com However, GC can be employed for the analysis of more volatile precursors or degradation products. For the analysis of the compound itself, a derivatization step would be necessary to increase its volatility. semanticscholar.org Common derivatization reagents for compounds containing nitrogen, such as silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents, could be employed. There are considerations that strong organic bases like pyridine could potentially degrade certain GC columns, especially PEG-based ones, though many modern columns are robust enough to handle pyridine as a solvent in derivatization reactions. researchgate.net

Table 3: Potential GC Method Parameters for a Derivatized Analyte

ParameterSuggested Condition
Column HP-5ms (or similar), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp at 15 °C/min to 300 °C (5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 300 °C

For the isolation of pure this compound from a crude reaction mixture, preparative HPLC is the method of choice. labcompare.cominterchim.com The methodology is scaled up from an optimized analytical HPLC method. lcms.cz This involves using a larger column with the same stationary phase chemistry but a larger particle size to accommodate higher sample loads. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. tarosdiscovery.com Fraction collection is triggered by the detector signal (typically UV), and the purity of the collected fractions is then confirmed by analytical HPLC.

Table 4: Comparison of Analytical and Preparative HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 4.6 x 150 mm21.2 x 150 mm (or larger)
Particle Size 3-5 µm5-10 µm
Sample Load µg to low mgHigh mg to g
Flow Rate 0.5-1.5 mL/min10-50 mL/min

Spectroscopic Quantification Methods in Research Samples

Spectroscopic techniques provide rapid and non-destructive methods for quantification and detection.

UV-Vis spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in a pure solution. nih.govacs.org The presence of conjugated π-systems in the pyridine and pyrimidine rings results in strong UV absorbance. researchgate.net The wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the pure compound across the UV range (typically 200-400 nm). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

Table 5: Example of a UV-Vis Spectrophotometry Calibration Curve

Concentration (µg/mL)Absorbance at λmax (e.g., 254 nm)
10.112
2.50.280
50.561
7.50.842
101.123

While not all aromatic heterocyclic compounds are fluorescent, many substituted pyridines and pyrimidines exhibit fluorescence. nih.govresearchgate.netrsc.orgmdpi.com The fluorescence properties of this compound would depend on its specific electronic structure and the rigidity of the molecule. The methoxy (B1213986) group, being an electron-donating group, could potentially enhance fluorescence. researchgate.net Fluorescence spectroscopy is significantly more sensitive than UV-Vis spectrophotometry and can be used for detection at very low concentrations. The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. This method could be particularly useful for monitoring the compound in kinetic studies or in environments where high sensitivity is required.

Table 6: Potential Fluorescence Spectroscopy Parameters

ParameterPotential Value
Excitation Wavelength (λex) To be determined experimentally (e.g., ~270 nm)
Emission Wavelength (λem) To be determined experimentally (e.g., ~350-450 nm)
Solvent Dichloromethane or Ethyl Acetate (B1210297)
Quantum Yield (Φ) To be determined experimentally

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

In the analysis of complex mixtures within research settings, hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the selective and sensitive detection of specific compounds. For a molecule like this compound, these methods offer the capability to separate it from a complex matrix of reactants, byproducts, and solvents, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

While specific applications detailing the analysis of this compound in complex research mixtures are not extensively documented in publicly available literature, the principles of LC-MS and GC-MS are routinely applied to similar pyrimidine and pyridine derivatives. These established methodologies provide a framework for developing robust analytical protocols for the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to its polarity and thermal lability, which might pose challenges for GC-based methods. In a typical LC-MS workflow, a reversed-phase C18 column would likely be employed to separate the compound from other components in a sample. The mobile phase would consist of a gradient mixture of an aqueous solvent (often with a formic acid or ammonium (B1175870) acetate additive to improve ionization) and an organic solvent like acetonitrile or methanol.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the probable choice for this compound, given the presence of basic nitrogen atoms in the pyrimidine and pyridine rings, which are readily protonated. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to look for the specific molecular ion of this compound (C10H9N3O, exact mass: 187.0746 g/mol ). For even greater specificity and quantitative accuracy in complex matrices, tandem mass spectrometry (MS/MS) would be used. In this mode, the molecular ion is selected and fragmented, and specific fragment ions are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable technique, particularly if the compound exhibits sufficient volatility and thermal stability. A capillary column with a mid-polarity phase would likely be chosen for the separation. The sample would be vaporized in a heated injection port and carried through the column by an inert gas, such as helium. The temperature of the GC oven would be ramped up over time to ensure the separation of compounds with different boiling points.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a characteristic fragmentation pattern, which can serve as a "fingerprint" for the compound, aiding in its identification by comparison to a spectral library.

The table below outlines hypothetical, yet representative, parameters for the analysis of this compound using LC-MS/MS and GC-MS, based on common practices for similar analytes.

Table 1: Representative Hyphenated Technique Parameters for the Analysis of this compound

ParameterLC-MS/MSGC-MS
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)Mid-polarity (e.g., 5% Phenyl Polysiloxane)
Mobile Phase/Carrier GasA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidHelium
Flow Rate0.3 mL/min1.0 mL/min
Injection Volume1-5 µL1 µL (splitless)
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveElectron Ionization (EI)
Monitored Transition (MS/MS)[M+H]+ → Fragment ionsN/A
Ion Source Temperature120 °C230 °C
Capillary Voltage3.5 kVN/A
Electron EnergyN/A70 eV

Future Research Directions and Emerging Applications of 2 6 Methoxypyridin 3 Yl Pyrimidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has been a subject of intense research, with a growing emphasis on sustainability. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. A notable advancement in this area is the development of an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org This method is lauded for its efficiency and sustainability, liberating only hydrogen and water as byproducts. organic-chemistry.org The process is highly regioselective and tolerates a wide range of functional groups, making it adaptable for creating diverse pyrimidine libraries. organic-chemistry.org

A recent patent highlights a method for preparing 6-methoxypyridin-3-yl derivatives that is suitable for mass production due to its mild reaction conditions and shortened process, resulting in high yields. wipo.int Such innovations are crucial for the industrial-scale synthesis of compounds like 2-(6-Methoxypyridin-3-yl)pyrimidine, making them more accessible for research and development.

Future efforts in this domain will likely focus on further refining these methods to use even greener catalysts and solvents, potentially derived from biomass, to minimize environmental impact. organic-chemistry.org The goal is to create synthetic pathways that are not only efficient and high-yielding but also align with the principles of green chemistry.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. wiley.comnih.govijettjournal.org These technologies can analyze vast datasets to predict the biological activities and physicochemical properties of molecules, thereby accelerating the identification of promising drug candidates. ijprems.com For a scaffold like this compound, AI and ML algorithms can be employed to:

Predict Biological Targets: By analyzing the structural features of the compound, AI can identify potential protein targets with which it might interact. ijprems.com

Optimize Lead Compounds: Machine learning models can suggest modifications to the core structure to enhance efficacy and reduce potential toxicity. nih.govijprems.com

De Novo Design: Generative AI models can design entirely new molecules based on the pyridine-pyrimidine scaffold with desired pharmacological profiles. ijprems.com

The integration of AI and ML offers a powerful toolkit to explore the chemical space around this compound more efficiently than traditional methods, ultimately shortening the drug development timeline. ijprems.comresearchgate.net

Discovery of New Biological Target Classes and Therapeutic Modalities

The pyridine (B92270) and pyrimidine moieties are present in a wide array of biologically active compounds, including approved drugs. nih.govnih.govresearchgate.net Derivatives of these heterocyclic systems have demonstrated a broad spectrum of therapeutic activities, such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govresearchgate.net

For this compound, future research will likely focus on screening it against a wider range of biological targets to uncover new therapeutic applications. The structural similarity to known inhibitors of kinases, such as PI3K/mTOR, suggests its potential as an anticancer agent. nih.gov For instance, a study on sulfonamide methoxypyridine derivatives identified potent PI3K/mTOR dual inhibitors. nih.gov

Furthermore, the pyridine-pyrimidine core is found in compounds targeting EGFR (epidermal growth factor receptor) mutations in non-small cell lung cancer. nih.gov This indicates that derivatives of this compound could be explored for their activity against various cancer cell lines. The presence of the methoxy (B1213986) group can also influence the biological activity, as seen in other methoxypyridine derivatives. mdpi.commdpi.com

The exploration of this compound and its analogs could lead to the identification of novel treatment modalities for a variety of diseases, from infectious diseases to neurological disorders. nih.gov

Exploration in Non-Biological Applications (e.g., Materials Science, Catalysis)

While the primary focus for pyridine-pyrimidine scaffolds has been in medicinal chemistry, their unique electronic and structural properties also make them interesting candidates for non-biological applications. Pyridine derivatives are known to have applications in functional nanomaterials and as ligands in organometallic catalysis. nih.gov

The nitrogen atoms in the pyridine and pyrimidine rings can act as ligands, coordinating with metal centers to form catalysts for various organic transformations. The specific electronic properties imparted by the methoxy group in this compound could lead to catalysts with unique reactivity and selectivity.

In materials science, the planar structure and potential for π-π stacking of the pyridine-pyrimidine core could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The investigation into these non-biological applications represents a nascent but promising area of research.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Future progress will depend on the synergy between various scientific disciplines:

Organic Chemists and Chemical Engineers: To develop and scale up sustainable synthetic routes.

Computational Chemists and Data Scientists: To apply AI and ML for compound design and target prediction.

Pharmacologists and Biologists: To elucidate the mechanisms of action and explore new therapeutic applications.

Materials Scientists and Physicists: To investigate the potential of the compound in materials and catalysis.

Q & A

Q. What established synthetic routes are available for 2-(6-Methoxypyridin-3-yl)pyrimidine, and how can reaction efficiency be optimized?

A common approach involves coupling reactions between methoxypyridine precursors and pyrimidine intermediates. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling can be employed to introduce the pyrimidine moiety. Optimization strategies include:

  • Using palladium-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
  • Adjusting reaction temperatures (e.g., 80–120°C) to balance yield and side-product formation .
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the substitution pattern of the methoxypyridine and pyrimidine rings. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • FT-IR : To identify functional groups (e.g., C-O stretching of the methoxy group at ~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Solubility : The compound is generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as UV radiation may degrade the methoxy group .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Dispose of waste via certified chemical disposal services, as halogenated byproducts may form during synthesis .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing novel pyrimidine derivatives?

  • Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • Cross-reference with computational chemistry tools (e.g., DFT calculations) to predict chemical shifts and validate assignments .
  • Compare data with structurally similar compounds from databases like PubChem or Reaxys .

Q. What strategies can elucidate the reaction mechanism of methoxy group substitution in pyrimidine derivatives?

  • Kinetic isotope effects (KIE) : Replace the methoxy oxygen with ¹⁸O to track substitution pathways .
  • Intermediate trapping : Use low-temperature NMR or mass spectrometry to identify transient species .
  • Computational modeling : Apply DFT or MD simulations to map energy barriers and transition states .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Systematic substitution : Modify the methoxy group (e.g., replace with ethoxy, hydroxy) and test activity in biological assays (e.g., enzyme inhibition, cytotoxicity) .
  • Pharmacophore modeling : Use software like Schrödinger to identify critical binding motifs .
  • In vivo testing : Prioritize derivatives with favorable in vitro ADMET profiles for preclinical studies .

Q. What experimental designs are recommended to assess the photostability of this compound?

  • Expose the compound to controlled UV/Vis light sources (e.g., 254 nm) and monitor degradation via HPLC or LC-MS .
  • Compare stability in aqueous vs. organic matrices to simulate physiological or storage conditions .
  • Use accelerated aging studies (e.g., 40°C/75% RH) to predict long-term stability .

Q. How can researchers resolve contradictions in biological assay data for pyrimidine derivatives?

  • Validate assays with positive/negative controls (e.g., known inhibitors) to rule out false positives .
  • Replicate experiments across multiple cell lines or enzymatic systems to assess consistency .
  • Apply statistical rigor : Use ANOVA or Bayesian analysis to quantify variability and significance .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile) for high-purity isolation .
  • Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray validation .
  • Flash chromatography : Employ silica gel with polarity-adjusted mobile phases to separate regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.